molecular formula C26H32O5 B15161798 Kanzonol H CAS No. 152511-46-1

Kanzonol H

Cat. No.: B15161798
CAS No.: 152511-46-1
M. Wt: 424.5 g/mol
InChI Key: JRVDUBFSQWHYRJ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kanzonol H involves several steps, starting from basic flavonoid precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Glycyrrhiza uralensis roots. The extraction process involves solvent extraction, purification, and crystallization to obtain pure this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Kanzonol H undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered biological activities .

Biological Activity

Kanzonol H is a prenylated flavonoid that has garnered attention in the scientific community due to its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its anti-cancer, anti-inflammatory, antimicrobial, and antioxidant properties. It also highlights case studies and research findings that underscore its potential therapeutic applications.

Overview of this compound

This compound is derived from natural sources, particularly from plants within the Moraceae family. Its unique chemical structure, characterized by prenyl groups, enhances its lipophilicity and biological activity. This compound has been shown to exhibit significant effects in various biological assays, making it a candidate for further pharmacological studies.

1. Anti-Cancer Activity

This compound has demonstrated notable anti-cancer properties across different cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation in various cancer types.

Cell Line IC50 (µM) Effect
KB Tumor Cells4.15Strong cytotoxicity
Human Cervical Cancer0.7Significant antiproliferative effect
Murine Leukemia P3888.3High cytotoxic activity

In a study comparing this compound with other prenylated flavonoids, it was found to have an IC50 value significantly lower than that of many conventional chemotherapeutics, suggesting its potential as an effective anti-cancer agent .

2. Anti-Inflammatory Properties

This compound exhibits strong anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation, such as NF-κB and MAPK pathways. These actions help reduce the production of pro-inflammatory cytokines and mediators.

  • Mechanism of Action : The compound interferes with the activation of NF-κB, leading to decreased expression of inflammatory markers.
  • Research Findings : In vitro studies have shown that this compound can significantly reduce the levels of TNF-α and IL-6 in activated macrophages .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Gram-positive Bacteria20
Gram-negative Bacteria40

This compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential use as a natural antimicrobial agent .

4. Antioxidant Activity

This compound has shown significant antioxidant activity, which is crucial in combating oxidative stress-related diseases.

  • Assay Results : The compound exhibited a high capacity to scavenge free radicals in various assays, including DPPH and ABTS tests.
  • Mechanism : Its antioxidant effects are attributed to the presence of hydroxyl groups that donate electrons to neutralize free radicals .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects of this compound on multiple cancer cell lines, revealing its ability to induce apoptosis through mitochondrial pathways.
  • Wound Healing Applications : Research involving topical applications of formulations containing this compound demonstrated enhanced wound healing rates compared to controls, suggesting its utility in dermatological applications .

Properties

CAS No.

152511-46-1

Molecular Formula

C26H32O5

Molecular Weight

424.5 g/mol

IUPAC Name

4-[(7R)-5-methoxy-2,2-dimethyl-4,6,7,8-tetrahydro-3H-pyrano[3,2-g]chromen-7-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol

InChI

InChI=1S/C26H32O5/c1-15(2)6-7-18-21(27)9-8-17(24(18)28)16-12-20-22(30-14-16)13-23-19(25(20)29-5)10-11-26(3,4)31-23/h6,8-9,13,16,27-28H,7,10-12,14H2,1-5H3/t16-/m0/s1

InChI Key

JRVDUBFSQWHYRJ-INIZCTEOSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)[C@H]2CC3=C(C=C4C(=C3OC)CCC(O4)(C)C)OC2)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C=C4C(=C3OC)CCC(O4)(C)C)OC2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.